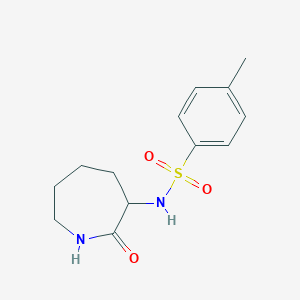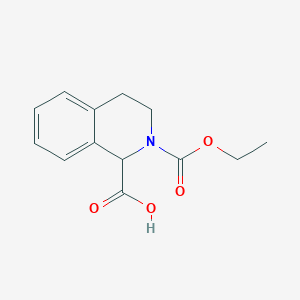
1-(Naphthalen-2-yl)propan-1-ol
Vue d'ensemble
Description
1-(Naphthalen-2-yl)propan-1-ol is an organic compound with the molecular formula C13H14O. It is a derivative of naphthalene, characterized by the presence of a propanol group attached to the second position of the naphthalene ring.
Applications De Recherche Scientifique
1-(Naphthalen-2-yl)propan-1-ol has diverse applications in scientific research:
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for “1-(Naphthalen-2-yl)propan-1-ol” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-naphthaldehyde with diethylzinc in the presence of a catalyst. The reaction typically proceeds under an inert atmosphere, such as nitrogen, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. For instance, the reaction of 2-naphthaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis, can yield the desired product. This method is favored for its scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Naphthalen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents or sulfonyl chlorides under controlled conditions.
Major Products Formed:
Oxidation: 1-(Naphthalen-2-yl)propan-1-one.
Reduction: this compound.
Substitution: Derivatives with substituted functional groups at the hydroxyl position.
Comparaison Avec Des Composés Similaires
1-(Naphthalen-2-yl)propan-1-one: An oxidized form of 1-(Naphthalen-2-yl)propan-1-ol, used in similar applications but with different reactivity.
2-(Naphthalen-1-yl)propan-1-ol: A structural isomer with the hydroxyl group attached to a different position on the naphthalene ring.
1-(Naphthalen-2-yl)ethanol: A related compound with a shorter carbon chain, exhibiting different physical and chemical properties.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs.
Propriétés
IUPAC Name |
1-naphthalen-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGXCXXVEPTSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




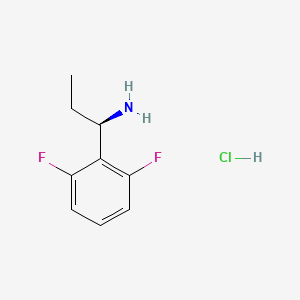

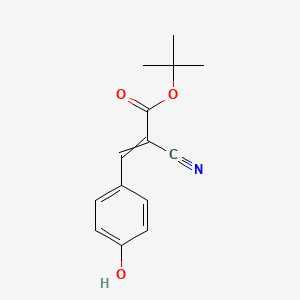
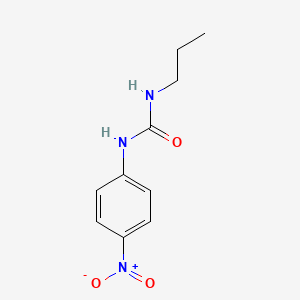
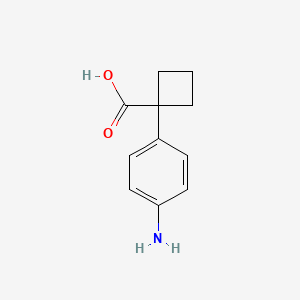

![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B3366109.png)
![2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3366115.png)
